An In-depth Technical Guide to 5-Bromo-2-methylbenzene-1-sulfonic acid
An In-depth Technical Guide to 5-Bromo-2-methylbenzene-1-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-2-methylbenzene-1-sulfonic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Chemical Properties
5-Bromo-2-methylbenzene-1-sulfonic acid is an aromatic sulfonic acid containing a bromine atom and a methyl group on the benzene ring. Its chemical structure and properties make it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Physicochemical Data
A summary of the key physicochemical properties of 5-Bromo-2-methylbenzene-1-sulfonic acid is presented in the table below. It is important to note that some of this data is based on computational predictions due to the limited availability of experimentally determined values in the literature.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇BrO₃S | [1][2] |
| Molecular Weight | 251.10 g/mol | [1] |
| CAS Number | 56919-17-6 | [1] |
| Density | 1.735 g/cm³ (predicted) | [2] |
| Refractive Index | 1.599 (predicted) | [2] |
| XLogP3-AA | 1.7 | [1] |
| Topological Polar Surface Area | 62.8 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [3] |
| Exact Mass | 249.92993 u | [1] |
| Monoisotopic Mass | 249.92993 u | [1] |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of 5-Bromo-2-methylbenzene-1-sulfonic acid is not extensively documented in readily available literature, a plausible and effective synthesis route is the electrophilic sulfonation of 4-bromotoluene. This method is a standard procedure for the preparation of aryl sulfonic acids.[4]
Experimental Protocol: Sulfonation of 4-Bromotoluene
This protocol is based on general methods for the sulfonation of aromatic compounds.[5]
Materials:
-
4-Bromotoluene
-
Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (Oleum)
-
Thionyl Chloride (optional, to maintain acid concentration)[5]
-
Ice
-
Saturated Sodium Chloride Solution
-
Dichloromethane or other suitable organic solvent for extraction
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 4-bromotoluene.
-
Cool the flask in an ice bath.
-
Slowly add an excess of cold, concentrated sulfuric acid or fuming sulfuric acid dropwise with continuous stirring. The reaction is exothermic and the temperature should be maintained below 20°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitoring by TLC or GC is recommended).
-
Upon completion, slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude sulfonic acid.
-
The precipitated solid is then collected by vacuum filtration and washed with a cold, saturated sodium chloride solution to remove excess sulfuric acid.
-
The crude product can be further purified by recrystallization from a suitable solvent or by other chromatographic methods.[6][7]
Note: The use of thionyl chloride can increase the rate of reaction by reacting with the water formed during the sulfonation, thus maintaining a high concentration of the sulfuric acid.[5]
Purification of Aryl Sulfonic Acids
Purifying aryl sulfonic acids can be challenging due to their high water solubility.[7] Common methods for purification include:
-
Recrystallization: This can be difficult due to the limited choice of suitable solvents.[6]
-
Ion-Exchange Chromatography: This is an effective method for removing inorganic impurities.[7]
-
Desalting with a C18 cartridge: This is a useful technique for removing salts from the crude product.[7]
-
Distillation/Rectification: This method can be employed, particularly when the concentration of the sulfonic acid in the mixture is adjusted to at least 30% by weight.[8]
Chemical Reactivity and Potential Applications
Aromatic sulfonic acids are versatile intermediates in organic synthesis. The sulfonic acid group can act as a directing group in further electrophilic aromatic substitutions and can also be replaced by other functional groups.
Key Reactions:
-
Conversion to Sulfonamides: 5-Bromo-2-methylbenzene-1-sulfonic acid can be converted to its corresponding sulfonamide, 5-bromo-2-methylbenzenesulfonamide, a reaction of significant interest in medicinal chemistry.[9]
-
Hydrolysis to Phenols: Treatment with strong base can convert the sulfonic acid to the corresponding phenol.[4]
-
Desulfonation: Heating aryl sulfonic acids in aqueous acid can reverse the sulfonation reaction, yielding the parent arene. This property allows the sulfonic acid group to be used as a protecting group.[4]
Potential Applications:
The primary application of 5-Bromo-2-methylbenzene-1-sulfonic acid is likely as a building block in the synthesis of pharmaceuticals and other fine chemicals. The presence of the bromo, methyl, and sulfonic acid groups provides multiple points for further chemical modification.
Safety and Handling
-
Hazards: Assumed to be a corrosive and toxic substance.[10] It may cause severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Handling: Handle in a well-ventilated area. Avoid breathing dust, fumes, or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as oxidizing agents.[9]
Visualizations
Logical Workflow for the Synthesis of 5-Bromo-2-methylbenzene-1-sulfonic acid
Caption: A logical workflow for the synthesis of 5-Bromo-2-methylbenzene-1-sulfonic acid.
Relationship between 5-Bromo-2-methylbenzene-1-sulfonic acid and its Sulfonamide Derivative
Caption: The synthetic relationship between the sulfonic acid and its corresponding sulfonamide.
References
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. Page loading... [guidechem.com]
- 4. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 5. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 6. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. data.epo.org [data.epo.org]
- 9. 5-bromo-2-methylbenzenesulfonamide | CAS#:56919-16-5 | Chemsrc [chemsrc.com]
- 10. 5-Bromo-2-methylbenzenesulfonamide | Sigma-Aldrich [sigmaaldrich.com]
